molecular formula C20H17N3O3 B11487335 1-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11487335
M. Wt: 347.4 g/mol
InChI Key: QOHHYCXXEJUKFL-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a phenyl group, and a pyrazolopyridinone core, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Benzodioxole to a Pyrazolopyridinone Core: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the benzodioxole moiety to the pyrazolopyridinone core.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using phenyl chloride and a suitable Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety can interact with protein binding sites, altering their function and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one include:

The uniqueness of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one lies in its combined structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H17N3O3/c24-19-9-15(14-4-2-1-3-5-14)16-10-21-23(20(16)22-19)11-13-6-7-17-18(8-13)26-12-25-17/h1-8,10,15H,9,11-12H2,(H,22,24)

InChI Key

QOHHYCXXEJUKFL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Origin of Product

United States

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